molecular formula C14H23NO5 B15063356 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester

Cat. No.: B15063356
M. Wt: 285.34 g/mol
InChI Key: IBSMADQLKAZAFF-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester is a chemical compound with the molecular formula C15H27NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a reaction with acetic anhydride or acetyl chloride.

    Protection of the Nitrogen Atom: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate.

    Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-methoxy-, ethyl ester
  • 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester

Uniqueness

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester is unique due to its specific structural features, such as the presence of the alpha-oxo group and the ethyl ester moiety. These features confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)10-6-8-15(9-7-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

IBSMADQLKAZAFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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